
1,2-Bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. It is synthesized through the polymerization of phenol, 4-methyl-, diethenylbenzene, and 1-ethenyl-4-ethylbenzene, resulting in a material with distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene typically involves a polymerization reaction. The process begins with the preparation of the monomers: phenol, 4-methyl-, diethenylbenzene, and 1-ethenyl-4-ethylbenzene. These monomers are then subjected to a polymerization reaction under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired polymer structure is achieved .
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized. The reaction conditions are carefully monitored to maintain consistency in the polymer’s properties. The resulting polymer is then purified and processed into various forms, depending on its intended application .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, altering the polymer’s characteristics.
Substitution: The polymer can undergo substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted polymers .
Applications De Recherche Scientifique
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of polymerization and polymer chemistry.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Mécanisme D'action
The mechanism by which phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to interact with various molecular targets, influencing pathways related to its intended application. For example, in drug delivery systems, the polymer can encapsulate active compounds and release them in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane, and oxirane
- Phenol, 4-methyl-, polymer with formaldehyde and diethenylbenzene
Uniqueness
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene stands out due to its specific monomer composition, which imparts unique properties not found in other similar polymers. Its combination of phenol, 4-methyl-, diethenylbenzene, and 1-ethenyl-4-ethylbenzene results in a polymer with distinct chemical and physical characteristics, making it suitable for specialized applications .
Propriétés
Numéro CAS |
65104-04-3 |
|---|---|
Formule moléculaire |
C27H30O |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1,2-bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol |
InChI |
InChI=1S/C10H12.C10H10.C7H8O/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-7-5-6-8-10(9)4-2;1-6-2-4-7(8)5-3-6/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-5,8H,1H3 |
Clé InChI |
LTIDXFFXNZXMEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C=C.CC1=CC=C(C=C1)O.C=CC1=CC=CC=C1C=C |
Numéros CAS associés |
65104-04-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


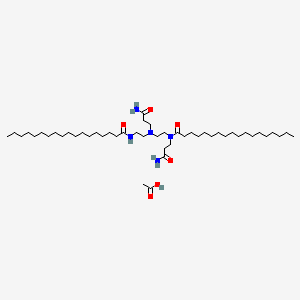
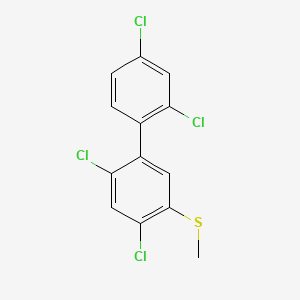
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)
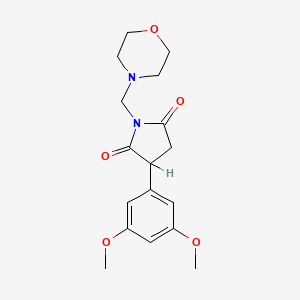


![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
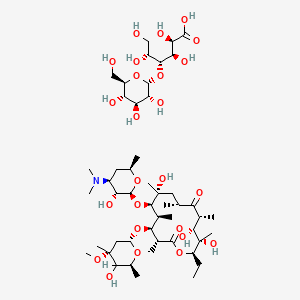
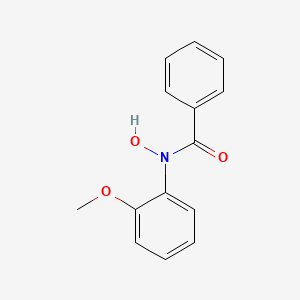
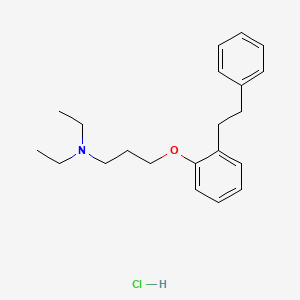
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)


